molecular formula C10H11FO3 B1470258 3-(4-Fluoro-2-methoxyphenyl)propanoic acid CAS No. 1261573-10-7

3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Cat. No. B1470258
CAS RN: 1261573-10-7
M. Wt: 198.19 g/mol
InChI Key: QEFZSCYPXORKNX-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-methoxyphenyl)propanoic acid” is a chemical compound. It has a molecular weight of 198.19 . The compound is a white crystalline or crystalline powder .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One common method involves the reaction of 4-methoxyphenylpropanone with methyl acrylate . Another method involves the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-2-methoxyphenyl)propanoic acid” can be represented by the formula C10H11FO3 . More detailed structural information can be obtained from 2D Mol files or computed 3D SD files .


Chemical Reactions Analysis

The compound is part of the phenylpropanoid family and contains a propionic acid moiety attached to the phenyl ring . More detailed information about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of approximately 1.15-1.17 g/cm³ and a melting point of about 60-63°C . It is soluble in ethanol, ether, and acetic acid, but insoluble in water .

Scientific Research Applications

Medicine

In the medical field, this compound has potential applications in drug development due to its structural similarity to other bioactive molecules. It could serve as a precursor or an intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases, as fluoro and methoxy groups are often found in molecules with anti-inflammatory properties .

Agriculture

As a chemical with potential bioactive properties, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid might be used in the development of new agrochemicals. Its structure suggests it could be useful in creating compounds that interact with plant hormone receptors or enzymes involved in plant growth and disease resistance .

Material Science

In material science, this compound could be utilized in the synthesis of new polymers or coatings. The presence of the fluoro and methoxy groups could impart unique properties like resistance to degradation or improved binding to other materials .

Environmental Science

This compound’s potential environmental applications could include the development of safer pesticides or herbicides, given its structural features that may allow for biodegradability and lower toxicity .

Biochemistry

Biochemically, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid could be important in studying enzyme-substrate interactions. It might act as an inhibitor or a mimic of natural substrates in enzymatic reactions, providing insights into enzyme mechanisms .

Pharmacology

Pharmacologically, the compound could be explored for its interaction with various receptors in the body. It may have the potential to modulate receptor activity, which is a common strategy in drug design for treating a range of diseases .

Analytical Chemistry

In analytical chemistry, 3-(4-Fluoro-2-methoxyphenyl)propanoic acid could be used as a standard or a reagent in chromatography and mass spectrometry to help identify or quantify similar compounds in complex mixtures .

Chemical Engineering

Finally, in chemical engineering, this compound could be involved in process optimization studies, where its reactivity and interaction with other chemicals could be valuable in designing more efficient chemical production processes .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-(4-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZSCYPXORKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-2-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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